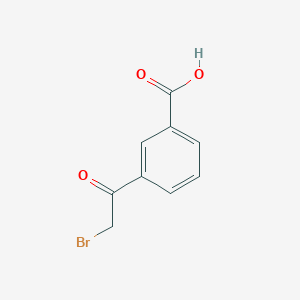

3-(2-bromoacetyl)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-bromoacetyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEFOVJZNPELQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373577 | |

| Record name | 3-(2-bromoacetyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62423-73-8 | |

| Record name | 3-(2-bromoacetyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromoacetyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Bromoacetyl)benzoic Acid: A Versatile Tool for Covalent Targeting in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Bifunctional Reagent for Covalent Modification

3-(2-Bromoacetyl)benzoic acid, identified by the CAS number 62423-73-8 , is a bifunctional organic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology.[1] Its structure uniquely combines a carboxylic acid group with an α-bromoacetyl moiety, rendering it a valuable tool for the strategic design of targeted covalent inhibitors, chemical probes, and bioconjugates. The presence of the carboxylic acid provides a handle for further chemical modification or for modulating physicochemical properties such as solubility, while the α-bromoacetyl group acts as a potent electrophile, capable of forming stable covalent bonds with nucleophilic amino acid residues in proteins.[2] This guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of this compound, with a focus on its practical implementation in drug discovery and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 62423-73-8 | [1] |

| Molecular Formula | C₉H₇BrO₃ | [1] |

| Molecular Weight | 243.05 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 147-149 °C | [3] |

| Purity | Typically ≥98% | [4] |

Safety and Handling: this compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[5] It is harmful if swallowed and causes severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the bromination of 3-acetylbenzoic acid. The following protocol is adapted from established procedures for the synthesis of analogous α-bromo ketones.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

3-Acetylbenzoic acid

-

Bromine (Br₂)

-

Glacial acetic acid

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-acetylbenzoic acid in glacial acetic acid with gentle heating.

-

Bromination: Cool the solution to room temperature. Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The reaction is exothermic and the addition rate should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the red color of the bromine disappears, indicating the consumption of the starting material. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid and salts.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure this compound.

-

Drying: Dry the purified product under vacuum.

The Chemistry of Covalent Targeting: Reactivity of the α-Bromoacetyl Group

The utility of this compound in drug discovery stems from the electrophilic nature of the carbon atom alpha to the carbonyl group. This carbon is highly susceptible to nucleophilic attack by amino acid side chains, most notably the thiol group of cysteine residues.

Mechanism of Covalent Modification:

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate) of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon of the bromoacetyl group and displacing the bromide ion, resulting in the formation of a stable thioether bond.

Caption: Covalent modification of a cysteine residue.

Applications in Drug Discovery and Chemical Biology

The bifunctional nature of this compound opens up a wide array of applications for researchers in drug development.

Design of Targeted Covalent Inhibitors

Covalent inhibitors offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets. This compound can be incorporated into a larger molecule designed to have affinity for a specific protein target. The benzoic acid moiety can be used as a scaffold for building out the rest of the inhibitor to achieve desired binding interactions. Once the inhibitor is non-covalently bound to the target protein, the α-bromoacetyl group can react with a nearby nucleophilic residue, forming a permanent covalent bond and irreversibly inhibiting the protein's function.

A patent for the synthesis of dihydro-benzo[b][5][6]diazepin-2-one derivatives as mGluR2 antagonists describes the use of this compound as a key intermediate.[2] This highlights its utility in constructing complex heterocyclic scaffolds for therapeutic applications.[2]

Development of Chemical Probes for Proteomics

Chemical probes are essential tools for studying protein function and identifying new drug targets. This compound can be modified to create activity-based probes (ABPs) for profiling the activity of specific enzyme families in complex biological systems.[7][8] The carboxylic acid can be functionalized with a reporter tag, such as a fluorophore or a biotin handle for affinity purification. The resulting probe can then be used to covalently label and identify active enzymes in a proteome, providing valuable insights into their roles in health and disease.[9]

Experimental Workflow for Proteomic Profiling:

Sources

- 1. This compound [oakwoodchemical.com]

- 2. AU2002312788B2 - Dihydro-benzo [b] [1, 4] diazepin-2-one derivatives as mGluR2 antagonists II - Google Patents [patents.google.com]

- 3. This compound | 62423-73-8 [chemicalbook.com]

- 4. cenmed.com [cenmed.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 62423-73-8 | Benzoic acid, 3-(bromoacetyl)- - Aromsyn Co.,Ltd. [aromsyn.com]

- 7. Proteomic discovery of chemical probes that perturb protein complexes in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.stanford.edu [med.stanford.edu]

- 9. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(2-Bromoacetyl)benzoic Acid: Synthesis, Applications, and Experimental Protocols for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-bromoacetyl)benzoic acid, a bifunctional chemical reagent with significant applications in biochemical and pharmaceutical research. The document details its chemical properties, including a definitive molecular weight of approximately 243.06 g/mol , and provides a step-by-step protocol for its synthesis. The core of this guide focuses on the utility of this compound as a covalent modifying agent, particularly for the alkylation of cysteine residues in proteins. This reactivity makes it a valuable tool for affinity labeling, enzyme inhibition studies, and the development of covalent inhibitors. An exemplary experimental workflow for the covalent modification of a target protein and subsequent analysis by mass spectrometry is presented. This guide is intended to be an authoritative resource for researchers leveraging this versatile compound in their scientific endeavors.

Introduction

This compound is a key organic molecule that serves as a powerful tool in chemical biology and drug discovery. Its structure uniquely combines a carboxylic acid moiety with a reactive bromoacetyl group. This dual functionality allows for a range of applications, from serving as a building block in organic synthesis to its prominent role as a covalent modifier of biomolecules. The bromoacetyl group is a potent electrophile that selectively reacts with nucleophilic residues in proteins, most notably the sulfhydryl group of cysteine. This specific reactivity enables researchers to probe protein structure and function, identify active site residues, and develop highly specific covalent inhibitors. This guide will delve into the fundamental properties, synthesis, and practical applications of this compound, providing researchers with the essential knowledge to effectively utilize this reagent in their work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrO₃ | [1][2] |

| Molecular Weight | 243.06 g/mol | [1] |

| CAS Number | 62423-73-8 | [1][2] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 147-149 °C | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone; limited solubility in water. | N/A |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3-methylbenzoic acid. The first step involves the oxidation of the methyl group to an acetyl group, followed by the bromination of the acetyl group. A detailed, field-proven protocol is provided below.

Step 1: Synthesis of 3-Acetylbenzoic Acid

The initial step is the conversion of 3-methylbenzoic acid to 3-acetylbenzoic acid. This can be achieved through various oxidation methods. A common laboratory-scale synthesis involves the hydrolysis of 3-acetylbenzonitrile.

Protocol:

-

To a solution of 3-acetylbenzonitrile (1 equivalent) in methanol, add a 6M solution of sodium hydroxide (excess).

-

Heat the reaction mixture at 90°C overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture to remove the methanol.

-

Wash the remaining aqueous layer with dichloromethane to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 3 with 12M hydrochloric acid to precipitate the product.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and saturated brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield 3-acetylbenzoic acid.

Step 2: Bromination of 3-Acetylbenzoic Acid

The second step involves the selective bromination of the methyl group of the acetyl moiety to yield the final product, this compound. This reaction is typically carried out using bromine in a suitable solvent like acetic acid.

Protocol:

-

Dissolve 3-acetylbenzoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Heat the solution to 45°C with vigorous stirring until the solid is completely dissolved.

-

While maintaining the temperature at 45°C, slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise over 1 hour.

-

After the addition is complete, continue stirring at 45°C for an additional 1-2 hours. The disappearance of the red bromine color indicates the progression of the reaction.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture over ice to precipitate the product.

-

Collect the solid product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Sources

An In-depth Technical Guide to 3-(2-bromoacetyl)benzoic acid: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 3-(2-bromoacetyl)benzoic acid, a bifunctional reagent of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior, offering field-proven insights into its application.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 3-carboxyphenacyl bromide, possesses two key functional groups that dictate its reactivity: a carboxylic acid on the aromatic ring and an α-bromo ketone. This dual functionality makes it a versatile linker and a potent electrophilic probe.

The molecule's structure combines the acidic nature of a benzoic acid derivative with the high reactivity of an α-haloketone. The electron-withdrawing effect of the carbonyl group significantly enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrO₃ | [2][3] |

| Molecular Weight | 243.05 g/mol | [2][4] |

| Appearance | Solid, crystalline powder | [5] |

| Melting Point | 147 - 149 °C | [3][6] |

| Boiling Point | 388.9 ± 22.0 °C (Predicted) | [5] |

| pKa | 3.74 ± 0.10 (Predicted) | [5] |

| CAS Number | 62423-73-8 | [6] |

Spectroscopic Signature

Understanding the spectroscopic profile is critical for reaction monitoring and final product confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorptions. A very broad peak from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[7][8] Two distinct carbonyl (C=O) stretching bands are expected: one for the carboxylic acid around 1700 cm⁻¹ and another for the ketone at a slightly lower wavenumber, typically around 1670-1680 cm⁻¹.[7][9] Aromatic C-H and C=C stretching vibrations will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum would show a singlet for the two methylene protons (–CH₂Br) typically in the range of 4.5-5.0 ppm. The four aromatic protons on the meta-substituted ring would appear as complex multiplets in the aromatic region (approx. 7.5-8.5 ppm). A very broad singlet corresponding to the carboxylic acid proton would also be visible, often above 10 ppm, though its presence and sharpness can depend on the solvent and concentration.

-

¹³C NMR: The carbon spectrum would display distinct signals for the methylene carbon adjacent to bromine (~30-40 ppm), the two carbonyl carbons (ketone and carboxylic acid, ~165-195 ppm), and the aromatic carbons (~125-135 ppm).

-

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 243 and an [M+2]⁺ peak of similar intensity at m/z 245, which is the characteristic isotopic signature of a molecule containing one bromine atom. Common fragmentation patterns would include the loss of the bromine atom (M-79/81), loss of the bromoacetyl group, and loss of the carboxyl group, leading to characteristic fragment ions such as m/z 164 ([M-Br]⁺) and m/z 121.

Synthesis and Purification

A common and logical route to synthesize this compound begins with the commercially available 3-acetylbenzoic acid. The α-carbon of the acetyl group is selectively brominated.

Caption: Synthetic route from 3-acetylbenzoic acid.

Experimental Protocol: Synthesis via α-Bromination

This protocol is adapted from a standard procedure for the bromination of an analogous compound, 4-acetylbenzoic acid.[4]

-

Dissolution: In a flask equipped with a stirrer and reflux condenser, dissolve 3-acetylbenzoic acid in glacial acetic acid with gentle heating (e.g., 45 °C) until a clear solution is obtained.

-

Bromination: Prepare a solution of elemental bromine (Br₂) in a small amount of acetic acid. Add this bromine solution dropwise to the heated 3-acetylbenzoic acid solution over a period of about one hour with vigorous stirring. The reaction is initiated when the characteristic red color of bromine disappears and hydrogen bromide (HBr) gas evolves.

-

Causality Note: The acidic conditions catalyze the enolization of the ketone, which then attacks the bromine in the key electrophilic addition-elimination step of α-halogenation.

-

-

Precipitation: After the addition is complete and the reaction has proceeded (indicated by the loss of bromine color), cool the reaction mixture to room temperature. Pour the mixture over ice water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove residual acid. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.[4]

Chemical Reactivity: A Tale of Two Functional Groups

The utility of this compound stems from the distinct yet complementary reactivity of its two functional groups. This allows for sequential or orthogonal chemical modifications.

Caption: Bifunctional reactivity of the core molecule.

Reactivity of the α-Bromo Ketone

The bromoacetyl group is a potent electrophile that readily reacts with soft nucleophiles via an Sₙ2 mechanism.[10][11]

-

Reaction with Thiols: This is the most prominent application. The bromoacetyl moiety exhibits high reactivity and selectivity towards sulfhydryl groups, such as those found in the side chain of cysteine residues in peptides and proteins.[10][12] This reaction proceeds via nucleophilic substitution, displacing the bromide ion to form a highly stable thioether linkage.[13]

-

Field Insight: The reaction rate is pH-dependent. It proceeds optimally at a slightly alkaline pH (typically 7.5-9.0), which favors the deprotonation of the thiol (R-SH) to the more nucleophilic thiolate anion (R-S⁻).[10] This pH sensitivity allows for kinetic discrimination between different nucleophiles; for instance, reactions with thiols can be favored over reactions with amines by controlling the pH.[14]

-

-

Other Nucleophiles: While highly selective for thiols, the bromoacetyl group can also react with other nucleophiles, such as the amino groups of lysine or histidine residues, particularly if a large excess of the reagent is used or if no free sulfhydryls are present.[13][14]

Reactivity of the Carboxylic Acid

The carboxylic acid group undergoes standard transformations, providing a handle for conjugation prior to utilizing the bromoacetyl group.

-

Esterification and Amidation: The carboxylic acid can be converted to an ester or an amide by reacting with an alcohol or amine, respectively, typically using carbodiimide coupling chemistry (e.g., EDC/NHS) or by first converting it to a more reactive acid chloride. This allows the molecule to be anchored to other molecules, surfaces, or polymers.

Applications in Research and Drug Development

The unique properties of this compound make it an invaluable tool:

-

Bioconjugation and Protein Labeling: It is widely used to attach probes, fluorescent dyes, or other molecules to specific cysteine residues on proteins.[10]

-

Covalent Inhibitors: In drug development, the bromoacetyl group can serve as a "warhead" to form a permanent, covalent bond with a nucleophilic residue (often cysteine) in the active site of a target enzyme, leading to irreversible inhibition.

-

Peptide Cyclization and Polymerization: It can be incorporated into a synthetic peptide to react with an internal cysteine residue, leading to cyclized peptides with constrained conformations.[15]

-

Heterocyclic Synthesis: As a classic α-haloketone, it is a versatile precursor for the synthesis of various five- and six-membered heterocyclic ring systems through reactions with different nucleophiles.[1]

Experimental Protocol: Conjugation to a Thiol-Containing Peptide

This protocol outlines a general procedure for labeling a cysteine-containing peptide.

-

Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable reaction buffer, such as phosphate-buffered saline (PBS) or sodium phosphate buffer, at a pH of 7.5-8.5. Degas the buffer to minimize oxidation of the free thiol.

-

Reagent Preparation: Prepare a stock solution of this compound in an organic solvent miscible with the reaction buffer, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Trustworthiness Note: A fresh solution of the bromoacetyl reagent should always be prepared immediately before use, as α-haloketones can be susceptible to hydrolysis.

-

-

Conjugation Reaction: Add a slight molar excess (e.g., 1.5 to 5 equivalents) of the this compound solution to the stirring peptide solution. Allow the reaction to proceed at room temperature for 2-4 hours or at 4 °C overnight.

-

Quenching: Quench any unreacted bromoacetyl reagent by adding a small molecule thiol, such as 2-mercaptoethanol or dithiothreitol (DTT).

-

Purification and Analysis: Purify the resulting peptide conjugate from unreacted peptide and excess reagent using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS), which should show the expected mass increase corresponding to the addition of the C₉H₆O₃ moiety.

Safety and Handling

As a highly reactive compound, this compound must be handled with appropriate care.

-

Hazards: The compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[6] It is destructive to the tissues of mucous membranes.[6]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a face shield.[6] A lab coat is mandatory.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5][16]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[6]

Conclusion

This compound is a powerful and versatile bifunctional reagent. Its well-defined reactivity, particularly the selective reaction of the bromoacetyl group with thiols, makes it an essential tool for creating specific bioconjugates, developing covalent inhibitors, and synthesizing complex molecular architectures. A thorough understanding of its properties, reactivity profile, and handling requirements, as detailed in this guide, is crucial for its successful and safe application in the laboratory.

References

-

Boissier, C., et al. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Wikipedia. Available at: [Link]

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]

-

University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository. Available at: [Link]

-

JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. Available at: [Link]

-

Pearson, R. G., et al. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Royal Society of Chemistry. Available at: [Link]

-

Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. Available at: [Link]

- Google Patents. (n.d.). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. Google Patents.

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 3-Bromobenzoic acid. PubChem. Available at: [Link]

-

NIST. (n.d.). Benzoic acid, 3-bromo-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). Benzoic acid, 3-bromo- IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

-

Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. ResearchGate. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

-

SpectraBase. (n.d.). 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Cenmed. (n.d.). This compound. Cenmed. Available at: [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Chemistry LibreTexts. Available at: [Link]

-

IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. International Journal of Creative Research Thoughts. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Human Metabolome Database. Available at: [Link]

-

PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available at: [Link]

-

ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available at: [Link]

-

IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

-

Current Drug Discovery Technologies. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Google Patents.

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [oakwoodchemical.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound CAS#: 62423-73-8 [m.chemicalbook.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]

- 14. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 16. fishersci.com [fishersci.com]

3-(2-bromoacetyl)benzoic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-(2-Bromoacetyl)benzoic Acid

Abstract

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable bifunctional intermediate in pharmaceutical and materials science research. The primary synthetic strategy detailed herein is the selective α-bromination of 3-acetylbenzoic acid. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify critical process parameters, and establish a self-validating protocol through rigorous in-process monitoring and final product characterization. It is designed for researchers, chemists, and drug development professionals who require a reliable and well-understood method for preparing this key building block. Safety protocols, troubleshooting, and detailed analytical validation are integrated to ensure reproducibility and safe laboratory practice.

Introduction and Strategic Overview

This compound is a heterocyclic organic compound featuring a carboxylic acid and a reactive α-bromo ketone. This unique combination makes it an important synthon, particularly for covalent modification of proteins where the α-bromoacetyl moiety acts as an electrophilic handle for reaction with nucleophilic residues like cysteine, while the benzoic acid portion can be tailored for solubility or further coupling reactions.

Rationale for Synthetic Route Selection

Several pathways could theoretically yield the target compound. However, for reasons of efficiency, selectivity, and starting material accessibility, the direct α-bromination of 3-acetylbenzoic acid is the superior strategy.

-

Chosen Route: Electrophilic α-Bromination. This method is direct and typically high-yielding. The starting material, 3-acetylbenzoic acid, is commercially available and relatively inexpensive. The reaction mechanism is well-understood and controllable.

-

Alternative (Rejected) Route: Friedel-Crafts Acylation. An alternative might involve the Friedel-Crafts acylation of 3-bromobenzoic acid.[1][2] However, the acetyl and carboxyl groups are deactivating and meta-directing, complicating the introduction of the acetyl group at the desired position on a pre-brominated ring.[3][4] This would likely lead to a mixture of products and lower yields, making it less synthetically elegant for this specific target.

The Core Synthesis Protocol: α-Bromination

The selected protocol involves the reaction of 3-acetylbenzoic acid with elemental bromine in an acidic medium, which facilitates the formation of an enol intermediate, the key reactive species for selective α-halogenation.[5]

Reaction Mechanism

The reaction proceeds via an acid-catalyzed enolization of the ketone. The carboxylic acid proton is not sufficiently acidic to be removed first, but the ketone's carbonyl oxygen can be protonated under acidic conditions. This enhances the acidity of the α-protons on the methyl group. A subsequent deprotonation at the α-carbon forms the enol tautomer. This electron-rich enol then acts as a nucleophile, attacking a molecule of bromine (Br₂) in an electrophilic addition. The final step is the deprotonation of the protonated carbonyl to regenerate the ketone, now with a bromine atom at the α-position.

Reagents and Materials

Quantitative data for the synthesis is summarized in the table below.

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. | Role |

| 3-Acetylbenzoic Acid | C₉H₈O₃ | 164.16 | 5.0 g | 1.0 | Starting Material |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 150 mL | - | Solvent |

| Bromine (Br₂) | Br₂ | 159.81 | 1.56 mL (4.87 g) | 1.0 | Brominating Agent |

| Ice-cold Water | H₂O | 18.02 | ~500 mL | - | Precipitation |

| Ethanol | C₂H₅OH | 46.07 | As needed | - | Recrystallization |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3-acetylbenzoic acid (5.0 g, 30.5 mmol).

-

Dissolution: Add glacial acetic acid (150 mL) to the flask and stir the mixture. Gently heat the flask to 45-50°C in a water bath to completely dissolve the starting material.[6]

-

Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.56 mL, 30.5 mmol) in 10 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred reaction mixture over a period of 60 minutes, maintaining the temperature at 45-50°C.

-

Causality Insight: Slow addition is crucial to control the exothermic reaction and prevent the formation of di-brominated byproducts.[7] The loss of the distinct red bromine color and the evolution of hydrogen bromide (HBr) gas indicate the reaction is proceeding.[6] This step must be performed in a well-ventilated fume hood.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 50°C for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

-

Workup and Precipitation: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold water while stirring vigorously. A solid precipitate of the crude product will form.

-

Isolation: Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with cold water (3 x 50 mL) to remove residual acetic acid and HBr.

-

Purification (Recrystallization): Transfer the crude solid to a clean flask and recrystallize from hot ethanol to obtain the purified product as a crystalline solid.[6][8] Dry the final product under vacuum.

Protocol Validation: Product Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is essential.[9]

| Technique | Expected Results |

| ¹H NMR | * δ ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). * δ 8.5-7.5 ppm (m, 4H): Aromatic protons showing complex splitting patterns consistent with a 1,3-disubstituted benzene ring. * δ ~4.9-5.1 ppm (s, 2H): Methylene protons (-CH₂Br) adjacent to the carbonyl.[10] |

| ¹³C NMR | * δ ~190 ppm: Carbonyl carbon of the ketone. * δ ~166 ppm: Carbonyl carbon of the carboxylic acid. * δ ~138-128 ppm: Aromatic carbons. * δ ~31 ppm: Methylene carbon (-CH₂Br). |

| IR Spectroscopy (cm⁻¹) | * 3300-2500 (broad): O-H stretch of the carboxylic acid. * ~1700 (strong, sharp): C=O stretch of the ketone. * ~1685 (strong, sharp): C=O stretch of the carboxylic acid. * 1600-1450: C=C stretches of the aromatic ring. |

| Mass Spectrometry (MS) | * Expected M/z for C₉H₇BrO₃: 241.96 (M) and 243.96 (M+2) in an approximate 1:1 ratio, which is the characteristic isotopic pattern for bromine. |

Safety and Handling

Strict adherence to safety protocols is mandatory when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[11]

-

Ventilation: All steps involving bromine and the evolution of HBr gas must be conducted inside a certified chemical fume hood.[7]

-

Reagent Hazards:

-

Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle with extreme care.

-

α-Bromo Ketones: The product, this compound, belongs to the class of α-bromo ketones. These compounds are potent lachrymators (cause severe eye irritation and tearing) and are toxic by inhalation, ingestion, and skin absorption.[7][12] Avoid all contact.

-

Glacial Acetic Acid: Corrosive and can cause skin burns.

-

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from preparation to final analysis.

Caption: Workflow for the synthesis and analysis of this compound.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution |

| Reaction does not start (bromine color persists) | Low temperature; insufficient acid catalyst (unlikely here). | Ensure the temperature is maintained at 45-50°C. An induction period is sometimes observed.[6] |

| Formation of di-brominated byproduct | Bromine added too quickly; reaction temperature too high. | Maintain slow, dropwise addition of bromine. Do not exceed the recommended temperature. |

| Low Yield | Incomplete reaction; loss of product during workup or recrystallization. | Monitor reaction to completion with TLC. Minimize transfers and use minimal hot solvent for recrystallization to avoid product loss. |

| Product is discolored (yellow/brown) | Impurities; degradation. α-bromo ketones can be light and air-sensitive.[7] | Ensure thorough washing and proper recrystallization. Store the final product in a tightly sealed, amber vial at low temperatures (2-8 °C).[7] |

Conclusion

This guide details a robust and reproducible protocol for the synthesis of this compound via α-bromination of 3-acetylbenzoic acid. By explaining the rationale behind key procedural steps and integrating comprehensive characterization and safety data, this document serves as a self-validating system for researchers. The successful execution of this protocol will yield a high-purity product suitable for advanced applications in medicinal chemistry and materials development.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Maccarone, A. T., & D. D. V. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(23), 7356.

-

International Journal of Trend in Scientific Research and Development. (2020). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

-

PubMed. (2010). 3-Acetyl-benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

-

ResearchGate. (n.d.). 3-Acetylbenzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 3.2: Purification of Products. Retrieved from [Link]

-

SD Fine-Chem. (n.d.). Safety Data Sheet: ALLYL BROMIDE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

Sources

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-(2-Bromo-acetyl)-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the NMR Spectrum of 3-(2-bromoacetyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-bromoacetyl)benzoic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. The molecule's reactivity is dictated by the presence of three key features: a meta-substituted benzene ring, a carboxylic acid group, and an α-bromo ketone moiety. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus. Furthermore, a comprehensive, field-proven protocol for sample preparation and spectral acquisition is presented.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the bromoacetyl group, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

The expected ¹H NMR chemical shifts are summarized in the table below:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~8.4 - 8.2 | Singlet (or triplet with small J) | 1H |

| H-4 | ~8.2 - 8.0 | Doublet of doublets | 1H |

| H-5 | ~7.7 - 7.5 | Triplet | 1H |

| H-6 | ~8.0 - 7.8 | Doublet of doublets | 1H |

| -COCH₂Br | ~4.8 - 4.5 | Singlet | 2H |

| -COOH | > 10 (often broad) | Singlet | 1H |

Analysis of the Predicted ¹H Spectrum:

-

Aromatic Region (δ 7.5-8.4 ppm): The four protons on the benzene ring are chemically non-equivalent and will give rise to a complex splitting pattern.

-

H-2: This proton is situated between two electron-withdrawing groups (the carboxylic acid and the bromoacetyl group) and is therefore expected to be the most deshielded, appearing at the lowest field. It will likely appear as a singlet or a triplet with a small coupling constant.

-

H-4 and H-6: These protons are ortho to one of the electron-withdrawing groups and will be deshielded, appearing at a downfield chemical shift. They will likely appear as doublets of doublets due to coupling with their neighbors.

-

H-5: This proton is meta to both substituents and will be the most shielded of the aromatic protons, appearing at the highest field in the aromatic region. It is expected to be a triplet due to coupling with H-4 and H-6.

-

-

α-Bromo Ketone Methylene Protons (-COCH₂Br, δ 4.5-4.8 ppm): The protons of the methylene group are adjacent to both a carbonyl group and a bromine atom. Both of these are strongly electron-withdrawing, leading to a significant downfield shift. This signal is expected to be a sharp singlet as there are no adjacent protons to couple with.

-

Carboxylic Acid Proton (-COOH, δ > 10 ppm): The proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet at a very low field, often above 10 ppm. Its chemical shift and peak shape can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

The expected ¹³C NMR chemical shifts are summarized in the table below:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~131 - 129 |

| C-2 | ~134 - 132 |

| C-3 | ~138 - 136 |

| C-4 | ~130 - 128 |

| C-5 | ~135 - 133 |

| C-6 | ~130 - 128 |

| -C OOH | ~170 - 165 |

| -C OCH₂Br | ~195 - 190 |

| -COC H₂Br | ~35 - 30 |

Analysis of the Predicted ¹³C Spectrum:

-

Carbonyl Carbons:

-

Ketone Carbonyl (-C OCH₂Br, δ 190-195 ppm): The carbonyl carbon of the ketone is significantly deshielded and will appear at a very low field. Conjugation with the aromatic ring will likely shift this value slightly upfield compared to a simple aliphatic ketone.

-

Carboxylic Acid Carbonyl (-C OOH, δ 165-170 ppm): The carbonyl carbon of the carboxylic acid is also deshielded but typically appears at a higher field (lower ppm value) than the ketone carbonyl.

-

-

Aromatic Carbons (δ 128-138 ppm): The six carbons of the benzene ring will have distinct chemical shifts. The carbons directly attached to the electron-withdrawing substituents (C-1 and C-3) will be deshielded, as will the other carbons of the ring to varying degrees. Due to the meta-substitution, all six aromatic carbons are chemically non-equivalent.

-

Methylene Carbon (-CO CH₂Br, δ 30-35 ppm): This carbon is attached to both a carbonyl group and a bromine atom, both of which are electron-withdrawing. This will result in a downfield shift compared to a simple alkyl carbon.

Molecular Structure and NMR Correlations

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Spectrum Acquisition

This section provides a standardized workflow for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sources

The Principle of Vibrational Spectroscopy in Structural Elucidation

An In-depth Technical Guide to the Infrared Spectroscopy of 3-(2-bromoacetyl)benzoic Acid

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy data for this compound, a molecule of interest in synthetic chemistry and drug development. As a bifunctional molecule, it possesses distinct structural features—a carboxylic acid, an α-halo ketone, and a meta-substituted aromatic ring—each contributing a unique signature to its vibrational spectrum. This document will delve into the theoretical underpinnings of these signatures, provide field-proven experimental protocols for data acquisition, and offer a detailed interpretation of the spectral data.

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending, twisting).[1] The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), which serves as a unique molecular "fingerprint." For a molecule like this compound, IR spectroscopy is indispensable for confirming the presence and integrity of its key functional groups, thereby verifying its chemical identity and purity.[2]

The analysis of this molecule is particularly insightful as it requires the differentiation of two distinct carbonyl groups: one from the carboxylic acid and another from the ketone. Their respective electronic environments cause their vibrational frequencies to differ, a nuance that is readily resolved by IR spectroscopy.

Interpreting the Vibrational Spectrum of this compound

The structure of this compound dictates a complex but predictable IR spectrum. The primary absorption bands arise from the carboxylic acid moiety, the α-brominated ketone, and the disubstituted benzene ring.

The Carboxylic Acid Signature

Aromatic carboxylic acids exhibit several highly characteristic absorption bands, primarily due to extensive intermolecular hydrogen bonding, which causes the molecules to exist as stable dimers in the solid state.[3][4]

-

O–H Stretch: The most recognizable feature is an extremely broad absorption band appearing from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[1][4][5] This significant broadening is a direct consequence of the strong hydrogen bonding between carboxylic acid dimers.[1][4] This broad envelope often overlaps with the sharper C-H stretching bands.[4]

-

C=O Stretch: The carbonyl stretch of a hydrogen-bonded carboxylic acid dimer gives rise to a strong, intense band typically centered around 1710-1680 cm⁻¹.[5][6] Conjugation with the aromatic ring can lower this frequency slightly.[5]

-

C–O Stretch and O–H Bend: Carboxylic acids also display a C–O stretching vibration, which appears in the 1320-1210 cm⁻¹ region.[3][4] Additionally, out-of-plane O–H bending produces a broad band in the 950-910 cm⁻¹ range.[4]

The α-Halo Ketone Signature

The bromoacetyl group introduces a second carbonyl absorption and a carbon-halogen stretch.

-

C=O Stretch: The carbonyl group of the ketone is adjacent to both an aromatic ring and an α-bromine atom. Conjugation with the ring tends to lower the C=O stretching frequency, while the powerful electron-withdrawing inductive effect of the bromine atom significantly increases it.[1][7] The inductive effect is typically dominant, pulling electron density from the carbonyl bond, increasing its double-bond character, and thus shifting its absorption to a higher wavenumber. Therefore, the C=O stretch for the α-bromo ketone is expected to be strong and sharp, appearing at a higher frequency than the carboxylic acid carbonyl, typically in the 1720-1700 cm⁻¹ range.

-

C–Br Stretch: The carbon-bromine stretching vibration is expected to produce a strong absorption in the fingerprint region of the spectrum, typically between 690 cm⁻¹ and 515 cm⁻¹.[8]

The Aromatic Ring Signature

The meta-substituted benzene ring provides several additional diagnostic peaks.

-

Aromatic C–H Stretch: These vibrations give rise to sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[9]

-

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon bonds within the aromatic ring produce a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[6][9]

-

Out-of-Plane (OOP) C–H Bending: The substitution pattern on a benzene ring can be determined by analyzing the strong C–H OOP bending bands in the 900-675 cm⁻¹ region. For meta (1,3) disubstitution, strong bands are typically observed between 810-750 cm⁻¹ and 725-680 cm⁻¹.

Data Summary

The expected characteristic IR absorptions for this compound are summarized below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Characteristics |

| O–H Stretch | Carboxylic Acid (dimer) | 3300–2500 | Strong | Very broad, overlaps with C–H stretches |

| Aromatic C–H Stretch | Aromatic Ring | 3100–3000 | Medium to Weak | Sharp peaks |

| Aliphatic C–H Stretch (-CH₂-) | Acetyl Group | 3000–2850 | Weak | Sharp peaks |

| C=O Stretch (Ketone) | α-Bromo Ketone | ~1720–1700 | Strong | Sharp, intense |

| C=O Stretch (Acid) | Carboxylic Acid (dimer) | ~1710–1680 | Strong | Sharp, intense, often slightly broader than ketone |

| Aromatic C=C Stretch | Aromatic Ring | 1600–1450 | Medium to Strong | Multiple sharp peaks |

| C–O Stretch | Carboxylic Acid | 1320–1210 | Strong | Intense band |

| O–H Bend (Out-of-Plane) | Carboxylic Acid | 950–910 | Medium | Broad band |

| Aromatic C–H Bend (Out-of-Plane) | meta-Disubstituted | 810–750 & 725-680 | Strong | Diagnostic for substitution pattern |

| C–Br Stretch | Bromoacetyl Group | 690–515 | Strong to Medium | Located in the lower fingerprint region |

Experimental Protocols for Data Acquisition

Accurate and reproducible IR data depends on meticulous sample preparation and proper instrument operation. Two primary methods are suitable for analyzing solid samples like this compound: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Transmission Spectroscopy

This classic technique involves dispersing the solid sample within an IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.[10][11]

Causality: The goal is to create an optically clear disc where the analyte particles are small enough to minimize light scattering (the Christiansen effect) and uniformly dispersed to allow IR radiation to pass through for an absorption measurement.[12] Potassium bromide is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and has a plastic-like quality under pressure that allows it to form a clear pellet.[10]

Protocol:

-

Drying: Gently heat spectroscopic grade Potassium Bromide (KBr) powder in an oven at ~110°C for several hours and cool in a desiccator.[13] This step is critical to remove adsorbed water, which shows a strong, broad absorption around 3400 cm⁻¹ and can obscure the O-H stretching region of the sample.[13] The die set and mortar/pestle should also be clean and dry.[12][14]

-

Grinding & Mixing: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.[10][11] First, grind the sample alone in an agate mortar to a very fine powder.[12] Then, add the KBr and mix gently but thoroughly until the mixture is homogenous.[10]

-

Pellet Formation: Transfer the powder mixture into the collar of a pellet press die. Assemble the die and place it in a hydraulic press.

-

Pressing: Apply pressure gradually, typically to 8-10 metric tons, while pulling a vacuum on the die set to remove trapped air.[12][13] Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent disc.[12]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment first, then acquire the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a more modern and rapid sampling technique that requires minimal sample preparation.[2][15]

Causality: The technique works by passing the IR beam through a crystal of high refractive index (e.g., diamond or germanium).[15] At the crystal-sample interface, the beam undergoes total internal reflection, creating an "evanescent wave" that penetrates a few micrometers into the sample placed in direct contact with the crystal.[16] The sample absorbs energy from this evanescent wave at its characteristic frequencies, and the attenuated beam is then directed to the detector.

Protocol:

-

Background Scan: Ensure the ATR crystal surface is clean. Take a background measurement with nothing on the crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[16]

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal.[16] Good contact is essential for a high-quality spectrum.

-

Analysis: Acquire the sample spectrum.

-

Cleaning: After analysis, retract the clamp, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Experimental Workflow Diagram

Caption: Workflow for FTIR analysis using KBr pellet or ATR methods.

Conclusion

Infrared spectroscopy provides a definitive and information-rich method for the structural characterization of this compound. By carefully analyzing the positions, shapes, and intensities of the absorption bands, researchers can confirm the simultaneous presence of the carboxylic acid (via its unique broad O-H stretch and dimer C=O stretch), the α-bromo ketone (via its frequency-shifted C=O stretch), and the meta-substituted aromatic ring. The detailed protocols provided herein ensure the acquisition of high-quality, reliable data, which is fundamental to quality control in drug synthesis and materials science.

References

-

ATR-FTIR Spectroscopy Basics. Mettler Toledo.

-

KBr Pellet Method. Shimadzu.

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.

-

What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press.

-

Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets.

-

Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd.

-

PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article.

-

How is Potassium Bromide Used in Infrared Spectroscopy? AZoM.

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

-

Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate.

-

IR: carboxylic acids. University of Calgary.

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax.

-

IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.

-

Table of Characteristic IR Absorptions. University of Colorado Boulder.

-

19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries.

-

Interpretation of the infrared spectrum of benzoic acid. Doc Brown's Chemistry.

-

19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

-

Carbonyl - compounds - IR - spectroscopy. University of Chemical Technology and Metallurgy.

Sources

- 1. echemi.com [echemi.com]

- 2. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. shimadzu.com [shimadzu.com]

- 11. scienceijsar.com [scienceijsar.com]

- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 13. azom.com [azom.com]

- 14. pelletpressdiesets.com [pelletpressdiesets.com]

- 15. mt.com [mt.com]

- 16. agilent.com [agilent.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-(2-bromoacetyl)benzoic acid

Abstract

This technical guide provides a comprehensive examination of the mass spectrometry analysis of 3-(2-bromoacetyl)benzoic acid, a bifunctional molecule of interest in chemical biology and drug development as a reactive intermediate for covalent labeling of proteins. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the analytical characterization of this compound. We will explore the fundamental principles of its ionization and fragmentation behavior, detail robust experimental protocols for its analysis, and present predicted mass spectra and fragmentation pathways based on established chemical principles and data from analogous structures. This guide emphasizes the causality behind experimental choices, ensuring a self-validating system for reliable and reproducible results.

Introduction: The Analytical Imperative for this compound

This compound is a key reagent in the synthesis of targeted covalent inhibitors and chemical probes. Its utility stems from the presence of two key functional groups: a carboxylic acid, which can be modified for targeting purposes, and a highly reactive α-bromoacetyl group, which can form a covalent bond with nucleophilic residues on biomolecules. The precise characterization of this molecule is paramount to ensure its purity, stability, and reactivity in downstream applications.

Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of this compound. It provides not only the molecular weight of the compound but also invaluable structural information through the analysis of its fragmentation patterns. This guide will delve into the nuances of analyzing this specific molecule, providing a framework for its confident identification and characterization.

Foundational Chemical Properties

A thorough understanding of the physicochemical properties of this compound is the bedrock of a sound analytical strategy. These properties dictate the optimal conditions for sample preparation, ionization, and mass analysis.

| Property | Value | Source |

| Molecular Formula | C9H7BrO3 | [1] |

| Molecular Weight | 243.06 g/mol | [1] |

| Monoisotopic Mass | 241.9630 g/mol (for 79Br), 243.9610 g/mol (for 81Br) | Calculated |

| Structure |  | |

| Key Functional Groups | Carboxylic acid, α-bromoacetyl (ketone and alkyl bromide) | |

| Reactivity | The α-bromoacetyl group is a potent electrophile, susceptible to nucleophilic attack. The carboxylic acid is acidic and can be deprotonated. |

The presence of bromine is a key feature, as it exists as two stable isotopes, 79Br and 81Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by 2 Da for any bromine-containing ion. This isotopic signature is a powerful diagnostic tool for identifying fragments that retain the bromine atom.

Experimental Design: A Step-by-Step Protocol for Robust Analysis

The successful mass spectrometric analysis of this compound hinges on a well-designed experiment, from sample preparation to data acquisition. As a reactive compound, care must be taken to avoid degradation or unintended reactions during the analytical workflow.

Sample Preparation: Preserving Integrity

Given the reactivity of the bromoacetyl group, the choice of solvent and storage conditions is critical.

-

Solvent Selection: Acetonitrile is an excellent initial choice due to its aprotic nature and its compatibility with both electrospray ionization and reversed-phase chromatography. For challenging solubility, a small percentage of dimethyl sulfoxide (DMSO) can be used, but it is important to be aware of potential ion suppression and the formation of adducts in the mass spectrometer. Protic solvents like methanol or water could potentially react with the bromoacetyl group, especially over extended periods or at elevated temperatures.

-

Concentration: A starting concentration of 1 mg/mL is recommended for initial stock solutions, with further dilutions to the low µg/mL or high ng/mL range for direct infusion or LC-MS analysis.

-

Storage: Samples should be prepared fresh whenever possible. If storage is necessary, it should be at low temperatures (-20°C or -80°C) in tightly sealed vials to minimize hydrolysis and other degradation pathways.

Ionization Technique: The Case for Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the preferred method for this compound due to its soft ionization nature, which minimizes in-source fragmentation and preserves the molecular ion. The compound can be analyzed in both positive and negative ion modes, providing complementary information.

-

Negative Ion Mode (-ESI): This is the most logical starting point. The carboxylic acid group is readily deprotonated, leading to a strong signal for the [M-H]⁻ ion. This mode is often more sensitive and provides a clear indication of the molecular weight.

-

Positive Ion Mode (+ESI): While less intuitive, positive ion mode can also be informative. Protonation can occur, likely on the carbonyl oxygen of the acetyl group or the carboxylic acid. Adduct formation with sodium ([M+Na]⁺) or potassium ([M+K]⁺) is also highly probable, especially if glass vials are used or if there are trace amounts of these salts in the sample or mobile phase.

Mass Analyzer: High Resolution for Unambiguous Identification

High-resolution mass spectrometry (HRMS), using instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, is strongly recommended.

-

Accurate Mass Measurement: HRMS provides a highly accurate mass measurement of the precursor and fragment ions, allowing for the confident determination of their elemental composition. This is crucial for distinguishing between isobaric species and confirming the identity of the analyte.

-

Isotopic Pattern Resolution: The high resolution of these instruments allows for the clear resolution of the bromine isotopic pattern, a key diagnostic feature.

Data Acquisition: A Two-Pronged Approach

A comprehensive analysis should include both full scan MS and tandem MS (MS/MS) experiments.

-

Full Scan MS: This provides an overview of all the ions present in the sample, allowing for the identification of the molecular ion (or its adducts/deprotonated form) and any impurities or degradation products.

-

Tandem MS (MS/MS): In this mode, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information, which is essential for confirming the identity of the compound and for distinguishing it from isomers.

Predicted Mass Spectra and Fragmentation Analysis

Negative Ion Mode ESI (-ESI) Spectrum

In negative ion mode, the base peak is expected to be the deprotonated molecule, [M-H]⁻, at m/z 240.9552 (for 79Br) and 242.9532 (for 81Br).

Predicted Major Ions in -ESI-MS

| m/z (79Br / 81Br) | Ion Formula | Description |

|---|---|---|

| 240.95 / 242.95 | [C9H6BrO3]⁻ | Deprotonated molecular ion |

| 196.96 / 198.96 | [C8H5BrO]⁻ | Loss of CO2 from [M-H]⁻ |

| 161.00 | [C9H6O3]⁻ | Loss of Br radical from [M-H]⁻ |

| 117.03 | [C8H5O]⁻ | Loss of Br and CO2 from [M-H]⁻ |

Predicted -ESI-MS/MS Fragmentation of [M-H]⁻ (m/z 241/243)

The fragmentation of the deprotonated molecule will likely proceed through several key pathways:

-

Loss of CO2: Decarboxylation of the benzoate anion is a common fragmentation pathway, leading to the ion at m/z 196.96/198.96.

-

Loss of a Bromine Radical: Homolytic cleavage of the C-Br bond would result in an ion at m/z 161.00. This is a less common fragmentation pathway in negative ion mode but is still possible.

-

Loss of HBr: Elimination of hydrogen bromide would lead to an ion at m/z 160.02.

Caption: Predicted fragmentation pathways of [M-H]⁻ in -ESI-MS/MS.

Positive Ion Mode ESI (+ESI) Spectrum

In positive ion mode, the most likely observed ions will be the protonated molecule [M+H]⁺ at m/z 242.9786 (for 79Br) and 244.9766 (for 81Br), and the sodium adduct [M+Na]⁺ at m/z 264.9605 (for 79Br) and 266.9585 (for 81Br).

Predicted Major Ions in +ESI-MS

| m/z (79Br / 81Br) | Ion Formula | Description |

|---|---|---|

| 242.98 / 244.98 | [C9H8BrO3]⁺ | Protonated molecular ion |

| 264.96 / 266.96 | [C9H7BrO3Na]⁺ | Sodium adduct |

| 163.98 / 165.98 | [C8H4BrO]⁺ | Loss of H2O and CO from [M+H]⁺ |

| 121.03 | [C8H5O2]⁺ | Loss of Br radical from [M+H]⁺ |

Predicted +ESI-MS/MS Fragmentation of [M+H]⁺ (m/z 243/245)

The fragmentation of the protonated molecule is expected to be more complex than in negative ion mode. Key fragmentation pathways include:

-

Loss of H2O: Dehydration from the carboxylic acid group would yield an acylium ion at m/z 224.9681/226.9661.

-

Loss of CO: Subsequent loss of carbon monoxide from the acylium ion would lead to an ion at m/z 196.9732/198.9712.

-

Loss of the Bromoacetyl Group: Cleavage of the bond between the aromatic ring and the acetyl group would result in a benzoyl cation at m/z 121.0286 and a neutral loss of the bromoacetyl radical.

-

Alpha-Cleavage: Cleavage of the C-C bond between the carbonyl and the bromomethyl group would lead to a 3-carboxybenzoyl cation at m/z 149.0239 and a bromomethyl radical.

Caption: Predicted fragmentation pathways of [M+H]⁺ in +ESI-MS/MS.

Experimental Workflow: A Self-Validating System

To ensure the trustworthiness of the analysis, a self-validating workflow should be implemented.

Sources

An In-depth Technical Guide to the Solubility of 3-(2-bromoacetyl)benzoic Acid in Organic Solvents

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the solubility of 3-(2-bromoacetyl)benzoic acid in various organic solvents. In the absence of extensive published quantitative solubility data for this specific compound, this document provides a robust framework for predicting and experimentally determining its solubility. The principles and methodologies described herein are grounded in established physicochemical principles and standard laboratory practices.

Understanding the Molecular Basis of Solubility for this compound

The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can establish with a solvent. The adage "like dissolves like" serves as a primary guiding principle.[1] To predict the solubility of this compound, we must first analyze its structural features.

The molecule possesses both polar and non-polar characteristics. The benzene ring constitutes a significant non-polar, hydrophobic region. Conversely, the carboxylic acid (-COOH) and the α-haloketone (-C(O)CH₂Br) moieties introduce polarity. The carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor, a critical factor for solubility in protic solvents.[2] The ketone and the bromine atom can act as hydrogen bond acceptors.

Based on this structure, we can anticipate the following solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent hydrogen bond acceptors and have high dielectric constants. They are likely to be very effective at solvating both the polar functional groups and, to some extent, the aromatic ring of this compound.

-

Good Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution.[3] However, as the alkyl chain length of the alcohol increases, the solvent becomes less polar, which may decrease solubility.

-

Moderate Solubility in Solvents of Intermediate Polarity: Ketones like acetone and esters like ethyl acetate, which are polar aprotic, should be reasonably good solvents. They can accept hydrogen bonds from the carboxylic acid and interact via dipole-dipole forces.

-

Low Solubility in Non-Polar Solvents: Non-polar solvents such as hexane and toluene are unlikely to be effective solvents. The energy required to break the crystal lattice of the solid and the strong intermolecular interactions between the polar functional groups of this compound would not be compensated by the weak van der Waals forces established with these solvents.

-

Low Solubility in Water: Despite the presence of polar groups, the large non-polar benzene ring is expected to significantly limit its solubility in water.[4] The solubility of the parent compound, benzoic acid, in water is low and increases with temperature.[5]

The predicted pKa of this compound is approximately 3.74, indicating it is a weak acid. Its solubility in aqueous solutions will, therefore, be highly dependent on pH. In basic solutions, it will deprotonate to form a more polar carboxylate salt, which is expected to be significantly more water-soluble.[6]

Theoretical Framework and Predictive Models

While qualitative predictions are useful, quantitative structure-property relationship (QSPR) models can offer more precise estimations of solubility.[7] These models use molecular descriptors to correlate a compound's structure with its physicochemical properties. For a novel compound like this compound, a comparative analysis with structurally similar compounds for which solubility data exists is a practical approach.

Data for benzoic acid and its substituted derivatives can serve as a valuable reference. For instance, the solubility of benzoic acid and its nitro-derivatives has been experimentally determined in a range of solvents, including methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and toluene.[8] This data can provide a baseline for estimating the solubility of this compound in the same solvents.

Experimental Determination of Solubility

Given the lack of published data, experimental determination is crucial. The following section provides detailed protocols for both equilibrium and kinetic solubility assays.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[9] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

-

Preparation of Supersaturated Solutions: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature using a shaker or rotator. The equilibration time is critical and should be determined empirically, but a minimum of 24 hours is recommended to ensure equilibrium is reached.

-